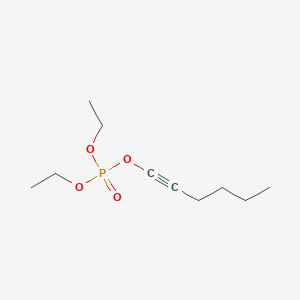

Diethyl 1-hexynyl phosphate

Description

Structure

3D Structure

Properties

CAS No. |

112270-92-5 |

|---|---|

Molecular Formula |

C10H19O4P |

Molecular Weight |

234.23 g/mol |

IUPAC Name |

diethyl hex-1-ynyl phosphate |

InChI |

InChI=1S/C10H19O4P/c1-4-7-8-9-10-14-15(11,12-5-2)13-6-3/h4-8H2,1-3H3 |

InChI Key |

SRHMQOZWLWWSEC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#COP(=O)(OCC)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Diethyl 1-Hexynyl Phosphate: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1-hexynyl phosphate is a member of the organophosphate (OP) class of compounds, a diverse group of molecules with a wide range of biological activities. While many OPs are known for their potent inhibition of acetylcholinesterase (AChE), leading to neurotoxicity, this compound has been primarily characterized as a highly effective mechanism-based inhibitor of phosphotriesterase (PTE). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with PTE and its potential as a serine enzyme inhibitor, including AChE. The guide details the underlying chemical transformations, key enzymatic residues, and kinetic parameters. Furthermore, it outlines the experimental protocols for studying these interactions and discusses the toxicological implications.

Core Mechanism of Action: Inhibition of Phosphotriesterase

The primary and most well-characterized mechanism of action of this compound is the irreversible, mechanism-based inhibition of phosphotriesterase (PTE), a bacterial enzyme capable of detoxifying a range of organophosphorus compounds.

Signaling Pathway and Molecular Interactions

The inactivation of PTE by this compound is a sophisticated process that involves enzymatic conversion of the inhibitor into a highly reactive intermediate within the active site. This "suicide" inhibition ensures high specificity and potency.

The key steps in this pathway are:

-

Binding: this compound, as a substrate analog, initially binds to the active site of phosphotriesterase.

-

Enzymatic Activation: The enzyme catalyzes the hydrolysis of the phosphate ester bond in this compound.

-

Formation of a Reactive Ketene Intermediate: This hydrolysis does not lead to a simple product release. Instead, a highly reactive ketene intermediate is formed in situ.

-

Covalent Modification: The ketene intermediate rapidly reacts with a nucleophilic residue in the active site, forming a stable covalent adduct.

-

Irreversible Inactivation: This covalent modification of the enzyme leads to its irreversible inactivation.

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residue targeted by the ketene intermediate. These studies have conclusively shown that Histidine-254 (His-254) is the critical residue in the active site of phosphotriesterase that is covalently modified. Replacement of His-254 with a non-nucleophilic residue, such as asparagine, renders the enzyme resistant to inactivation by this compound.

Quantitative Data: Enzyme Inhibition Kinetics

The efficiency of this compound and related alkynyl phosphates as mechanism-based inhibitors of phosphotriesterase has been quantified through kinetic studies. The key parameters are the rate of inactivation (kinact) and the partition ratio (r), which represents the number of inhibitor molecules hydrolyzed per inactivation event.

| Inhibitor | kinact (s⁻¹) | Partition Ratio (r) | Reference |

| This compound | ~1.7 | ~480-1700 | [1] |

| Diethyl 1-propynyl phosphate | ~1.3 | ~480-1700 | [1] |

| Dimethyl 1-hexynyl phosphate | ~0.12 | ~480-1700 | [1] |

Broader Activity: Inhibition of Serine Enzymes

While the interaction with PTE is well-documented, evidence suggests a broader inhibitory profile for alkynyl phosphates.

Acetylcholinesterase Inhibition: A Probable Secondary Mechanism

Acetylcholinesterase (AChE), a critical enzyme in the nervous system, is a serine hydrolase. A study by Segal et al. (1996) demonstrated that alkynyl phosphates, including hexynyl diethyl phosphate, are potent covalent inhibitors of various serine enzymes, with esterases being particularly susceptible.[2] The second-order rate constants for the inhibition of esterases were reported to be in the range of 107-108 M-1min-1, indicating a very rapid and efficient inhibition.[2]

This strong inhibitory activity against serine esterases strongly suggests that this compound is also an effective inhibitor of acetylcholinesterase. The mechanism is likely analogous to that of other organophosphate inhibitors, involving the phosphonylation of the active site serine residue.

Neurotoxicity Profile

The neurotoxicity of organophosphates is predominantly attributed to the inhibition of acetylcholinesterase in the nervous system. The accumulation of the neurotransmitter acetylcholine leads to overstimulation of cholinergic receptors, resulting in a range of symptoms from muscle tremors and paralysis to respiratory failure and death.

Given the high potency of alkynyl phosphates as inhibitors of serine esterases, it is highly probable that this compound exhibits significant neurotoxicity through the inhibition of AChE. However, to date, specific in vivo neurotoxicity studies on this compound are not extensively reported in the publicly available literature. The assessment of its neurotoxic potential is therefore largely inferred from its demonstrated biochemical activity against related enzymes.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been reported by Stang et al. (1986). While the full detailed protocol requires access to the original publication, the general approach involves the reaction of an alkynyl lithium or Grignard reagent with a suitable phosphoryl chloride. A generalized procedure is as follows:

-

Generation of the Alkynyl Nucleophile: 1-Hexyne is treated with a strong base, such as n-butyllithium or a Grignard reagent, in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) at low temperature (typically -78 °C) to generate the corresponding lithium or magnesium salt of the alkyne.

-

Phosphorylation: Diethyl chlorophosphate is added dropwise to the solution of the alkynyl nucleophile at low temperature.

-

Quenching and Workup: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

Phosphotriesterase Inhibition Assay

The protocol for determining the mechanism-based inhibition of phosphotriesterase is based on methods described in the literature (e.g., Dumas et al., 1989).

-

Enzyme and Reagents:

-

Purified phosphotriesterase from Pseudomonas diminuta.

-

This compound solution of known concentration.

-

Assay buffer (e.g., 50 mM CHES buffer, pH 9.0, containing 0.1 mM ZnCl₂).

-

Substrate solution (e.g., paraoxon).

-

-

Inactivation Reaction:

-

A solution of phosphotriesterase is incubated with various concentrations of this compound at a specific temperature (e.g., 25 °C).

-

Aliquots are removed at different time points.

-

-

Measurement of Residual Activity:

-

The aliquots are diluted into the assay buffer containing the substrate (paraoxon).

-

The rate of paraoxon hydrolysis is monitored spectrophotometrically by measuring the increase in absorbance at 400 nm due to the formation of p-nitrophenolate.

-

-

Data Analysis:

-

The natural logarithm of the percentage of remaining enzyme activity is plotted against time for each inhibitor concentration. The apparent first-order rate constant of inactivation (kobs) is determined from the slope of this plot.

-

The rate of inactivation (kinact) and the dissociation constant of the inhibitor (KI) are determined by plotting kobs versus the inhibitor concentration.

-

Site-Directed Mutagenesis of Phosphotriesterase

The identification of His-254 as the key residue for inactivation was achieved through site-directed mutagenesis, as described by Kuo and Raushel (1994).

-

Mutagenic Primer Design: Oligonucleotide primers are designed to introduce a specific mutation (e.g., changing the codon for His-254 to one for asparagine).

-

PCR Mutagenesis: The plasmid containing the wild-type phosphotriesterase gene is used as a template for a polymerase chain reaction (PCR) with the mutagenic primers.

-

Template Removal: The parental, non-mutated DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized PCR product is not).

-

Transformation: The mutated plasmid is transformed into competent E. coli cells.

-

Selection and Sequencing: Colonies are selected, and the plasmid DNA is isolated and sequenced to confirm the desired mutation.

-

Protein Expression and Purification: The mutant phosphotriesterase is then expressed and purified using standard protein purification techniques.

Conclusion

This compound is a potent mechanism-based inhibitor of phosphotriesterase, acting through the enzymatic generation of a reactive ketene intermediate that covalently modifies His-254 in the active site. Furthermore, based on its demonstrated high reactivity towards serine esterases, it is strongly implicated as a potent inhibitor of acetylcholinesterase, which is the likely basis for its neurotoxicity. This dual inhibitory profile makes it a compound of significant interest for both mechanistic enzymology and toxicology studies. The experimental protocols outlined in this guide provide a framework for the further investigation of this and related compounds, which could inform the development of novel enzyme inhibitors or bioremediation agents. Further research is warranted to definitively characterize its neurotoxic effects in vivo and to fully elucidate its inhibitory profile against a broader range of enzymes.

References

Diethyl 1-hexynyl phosphate: A Technical Guide to a Mechanism-Based Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 1-hexynyl phosphate is a potent, mechanism-based inactivator of phosphotriesterase, an enzyme implicated in the detoxification of organophosphorus compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth analysis of its biological activity and mechanism of action. The information presented is intended to support further research and development efforts targeting phosphotriesterase and related enzymes.

Chemical Properties and Data

This compound, also known as 1-hexynyl diethyl phosphate, is an organophosphate compound featuring a terminal alkyne group. This functionality is key to its mechanism of action.

| Property | Value | Reference |

| CAS Number | 112270-92-5 | |

| Molecular Formula | C₁₀H₁₉O₄P | |

| Molecular Weight | 234.23 g/mol | |

| Canonical SMILES | CCCCC#COP(=O)(OCC)OCC | |

| Physical State | Predicted to be a liquid at STP | |

| Solubility | Soluble in organic solvents |

Predicted Spectroscopic Data:

Due to the limited availability of experimentally derived spectra in the public domain, the following are predicted values to aid in the characterization of this compound.

¹H NMR (predicted):

-

CH₃ (ethyl): ~1.3 ppm (triplet)

-

CH₂ (ethyl): ~4.1 ppm (quartet)

-

CH₂ (hexynyl chain): ~1.5, 2.2 ppm (multiplets)

-

CH₃ (hexynyl chain): ~0.9 ppm (triplet)

¹³C NMR (predicted):

-

CH₃ (ethyl): ~16 ppm

-

CH₂ (ethyl): ~64 ppm

-

Alkyne C1: ~90 ppm

-

Alkyne C2: ~75 ppm

-

Hexynyl chain carbons: ~13, 22, 31, 19 ppm

³¹P NMR (predicted):

-

A single peak is expected in the typical range for phosphate esters, estimated to be between -5 and 5 ppm relative to 85% H₃PO₄.

IR Spectroscopy (predicted):

-

C≡C stretch: ~2200-2260 cm⁻¹ (weak)

-

P=O stretch: ~1250-1280 cm⁻¹ (strong)

-

P-O-C stretch: ~1000-1050 cm⁻¹ (strong)

-

C-H stretch (alkane): ~2850-2960 cm⁻¹

Synthesis of this compound

The synthesis of this compound and other alkynyl phosphate esters was first reported by Stang, Boehshar, and Lin in 1986. The following is a generalized experimental protocol based on their work and common synthetic methodologies for similar compounds.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Preparation of Hexynyllithium: A solution of 1-hexyne (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, n-butyllithium (1.0 equivalent, typically as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

-

Formation of the Phosphate Ester: Diethyl chlorophosphate (1.0 equivalent) is added dropwise to the freshly prepared solution of hexynyllithium at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-18 hours.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield pure this compound.

Biological Activity and Mechanism of Action

This compound is a potent mechanism-based inactivator of phosphotriesterase. This enzyme is capable of hydrolyzing a variety of organophosphate triesters, including pesticides and chemical warfare agents.

Enzyme Inhibition

The inactivation of phosphotriesterase by this compound follows pseudo-first-order kinetics. The key kinetic parameters for the wild-type enzyme are summarized below.

| Parameter | Value | Conditions | Reference |

| k_inact | 1.7 s⁻¹ | pH 7.0 | |

| Partition Ratio | 480 - 1700 | The number of turnovers per inactivation event |

Mechanism of Inactivation

The inactivation of phosphotriesterase by this compound proceeds through a "suicide substrate" mechanism. The proposed pathway is as follows:

Caption: Mechanism of phosphotriesterase inactivation.

-

Binding and Turnover: this compound binds to the active site of phosphotriesterase. The enzyme then catalyzes the hydrolysis of the phosphate ester.

-

Formation of a Reactive Intermediate: This enzymatic turnover does not lead to a simple hydrolysis product. Instead, a highly reactive ketene intermediate is generated within the active site.

-

Covalent Modification: The ketene intermediate is then attacked by a nucleophilic residue in the active site, which has been identified as Histidine-254. This results in the formation of a stable, covalent adduct between the inhibitor and the enzyme.

-

Inactivation: The covalent modification of His-254 renders the enzyme catalytically inactive.

Experimental Protocols for Biological Assays

Phosphotriesterase Activity Assay

The activity of phosphotriesterase can be monitored spectrophotometrically using the substrate paraoxon.

Workflow:

Caption: Workflow for phosphotriesterase activity assay.

Materials:

-

Buffer: e.g., 50 mM CHES, pH 9.0

-

CoCl₂ solution (e.g., 0.2 mM final concentration)

-

Paraoxon stock solution (in a suitable organic solvent like ethanol)

-

Phosphotriesterase enzyme solution

-

Spectrophotometer capable of reading at 405 nm

Procedure:

-

Prepare a reaction mixture containing buffer and CoCl₂ in a cuvette.

-

Add the paraoxon substrate to the desired final concentration.

-

Initiate the reaction by adding a small volume of the phosphotriesterase solution.

-

Immediately monitor the increase in absorbance at 405 nm over time. The product of paraoxon hydrolysis, p-nitrophenol, has a strong absorbance at this wavelength.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitrophenol.

Inactivation Kinetics Assay

To determine the rate of inactivation of phosphotriesterase by this compound, a time-course experiment is performed.

Procedure:

-

Incubate the phosphotriesterase enzyme with a specific concentration of this compound in a suitable buffer at a controlled temperature.

-

At various time points, withdraw aliquots of the incubation mixture.

-

Immediately dilute the aliquots into the phosphotriesterase activity assay mixture (described in 4.1) to measure the remaining enzyme activity.

-

Plot the natural logarithm of the remaining enzyme activity versus the incubation time.

-

The negative slope of this plot gives the pseudo-first-order rate constant of inactivation (k_obs).

-

By determining k_obs at different concentrations of the inactivator, the maximal rate of inactivation (k_inact) and the inhibitor concentration at half the maximal rate (K_i) can be determined by fitting the data to the Michaelis-Menten equation for inactivation.

Conclusion

This compound serves as a valuable tool for studying the mechanism of phosphotriesterases and for the development of novel inhibitors. Its mechanism-based mode of action provides a specific and potent means of targeting these enzymes. The technical information and protocols provided in this guide are intended to facilitate further research into this and related compounds, with potential applications in areas such as bioremediation and the development of antidotes for organophosphate poisoning.

Diethyl 1-hexynyl phosphate physical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of diethyl 1-hexynyl phosphate, a member of the alkynyl phosphate class of organophosphates. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on its chemical identity and explores its potential biological significance as a serine enzyme inhibitor. Drawing parallels from related compounds and general principles of organophosphate chemistry, this paper aims to provide a foundational resource for researchers interested in this molecule.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | Diethyl hexyl phosphate[1] | Diethyl (1-cyanoethyl)phosphonate | Diethyl phosphite[2] | Diethyl phosphate[3][4] |

| Molecular Formula | C10H19O4P[5] | C10H23O4P | C7H14NO3P | C4H11O3P | C4H11O4P |

| Molecular Weight | 234.229 g/mol [5] | 238.26 g/mol | 191.16 g/mol | 138.10 g/mol | 154.10 g/mol |

| CAS Number | 112270-92-5[5] | 7110-49-8 | 29668-61-9 | 762-04-9 | 598-02-7 |

| Boiling Point | Data not available | Data not available | 140-141 °C/11 mmHg | 50-51 °C/2 mmHg | 203.0°C |

| Melting Point | Data not available | Data not available | Data not available | -70 °C | Data not available |

| Density | Data not available | Data not available | 1.085 g/mL at 25 °C | 1.072 g/mL at 25 °C | 1.29 g/mL |

| Refractive Index | Data not available | Data not available | n20/D 1.432 | n20/D 1.407 | Data not available |

| Solubility | Expected to be soluble in organic solvents. | Data not available | Data not available | Miscible with water (with hydrolysis) | Slightly soluble in water |

Synthesis and Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general approach to the synthesis of alkynyl phosphates can be inferred from established organophosphorus chemistry. The synthesis would likely involve the reaction of a 1-hexynyl precursor with a suitable phosphorylating agent.

A plausible synthetic route, based on the synthesis of other alkynyl phosphates, would be the reaction of the lithium salt of 1-hexyne with diethyl chlorophosphate.

Hypothetical Experimental Protocol:

Materials:

-

1-Hexyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Diethyl chlorophosphate

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Saturated aqueous ammonium chloride solution

-

Standard glassware for anhydrous reactions (e.g., oven-dried, flask with septum, magnetic stirrer)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of 1-hexyne in anhydrous diethyl ether or THF would be cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

An equimolar amount of n-butyllithium in hexanes would be added dropwise to the solution to deprotonate the terminal alkyne, forming lithium hexynilide. The reaction mixture would be stirred at this temperature for a specified time to ensure complete formation of the lithium salt.

-

Diethyl chlorophosphate would then be added dropwise to the solution of lithium hexynilide at the same low temperature.

-

After the addition is complete, the reaction mixture would be allowed to warm slowly to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The reaction would be quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer would be separated, and the aqueous layer extracted with diethyl ether.

-

The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure.

-

The crude product would then be purified by vacuum distillation or column chromatography to yield this compound.

Note: This is a generalized, hypothetical protocol and would require optimization and validation in a laboratory setting. Diethyl chlorophosphate is a hazardous substance and should be handled with appropriate safety precautions.

Biological Activity: Inhibition of Serine Enzymes

The primary documented biological activity of alkynyl phosphates, including hexynyl diethyl phosphates, is the potent inhibition of serine enzymes.[6] Serine proteases are a large family of enzymes that play crucial roles in a vast array of physiological and pathological processes, including digestion, blood coagulation, inflammation, and cell signaling.[7][8][9]

The inhibitory mechanism of organophosphates on serine proteases involves the covalent modification of the active site serine residue.[10][11][12] The phosphorus atom of the organophosphate is electrophilic and is attacked by the nucleophilic hydroxyl group of the serine residue in the enzyme's active site. This results in the formation of a stable, phosphorylated enzyme that is catalytically inactive.

References

- 1. Diethyl hexyl phosphate | C10H23O4P | CID 2829388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl phosphite CAS#: 762-04-9 [m.chemicalbook.com]

- 3. Diethyl phosphate | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl phosphate, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound-Molbase [molbase.com]

- 6. Alkynyl phosphates are potent inhibitors of serine enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. Protease signalling: the cutting edge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serine Proteases: Introduction and Overview [biochem.slu.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. Serine protease - Wikipedia [en.wikipedia.org]

- 12. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Diethyl 1-hexynyl Phosphate: A Technical Guide for Researchers

For Immediate Release

LACK OF PUBLICLY AVAILABLE DATA ON DIETHYL 1-HEXYNYL PHOSPHATE

Despite concerted efforts to collate comprehensive data for this technical guide, a thorough search of scientific literature and chemical databases has revealed a significant lack of specific information regarding this compound. Notably, a dedicated CAS number for this compound could not be identified, and no published experimental data on its synthesis, characterization, or biological activity appears to exist.

This document, therefore, serves as a foundational guide by providing information on a closely related analog, Diethyl 2-propynyl phosphate, for which a synthetic protocol is available. The methodologies and potential applications discussed herein are based on established principles of organophosphate chemistry and are intended to provide a valuable resource for researchers and drug development professionals navigating this sparsely documented area of chemical space.

Physicochemical Properties and Identification

Due to the absence of experimental data for this compound, a direct summary of its quantitative properties is not possible. However, based on its chemical structure, it is an organophosphate ester characterized by a diethyl phosphate group attached to a 1-hexynyl moiety. For reference, the properties of related compounds are often used to predict those of novel molecules.

Proposed Synthesis of this compound

While a specific protocol for this compound is not available in the literature, a plausible synthetic route can be extrapolated from the known synthesis of a close structural analog, Diethyl 2-propynyl phosphate. The following section details the established protocol for the analog and proposes an adapted methodology for the target compound.

Experimental Protocol: Synthesis of Diethyl 2-propynyl phosphate[1]

This procedure is based on the reaction of diethyl chlorophosphate with propargyl alcohol in the presence of a base.

Materials:

-

Diethyl chlorophosphate (1.0 mol)

-

Propargyl alcohol (3.33 mol)

-

50% Sodium hydroxide solution (1.07 mol)

-

Chloroform (800 mL)

-

Water

Procedure:

-

To a reaction vessel containing propargyl alcohol (3.33 mol), a mixture of diethyl chlorophosphate (1.0 mol) and 50% sodium hydroxide solution (1.07 mol) is added dropwise at a controlled temperature of 15-20°C.

-

The reaction mixture is stirred for 15 minutes following the addition.

-

Water is then added to dissolve the inorganic salts formed during the reaction.

-

The aqueous mixture is extracted with chloroform (800 mL).

-

The organic layer is collected, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation to yield Diethyl 2-propynyl phosphate (70% yield).

Proposed Experimental Protocol: Synthesis of this compound

This proposed method adapts the protocol for Diethyl 2-propynyl phosphate to synthesize the target compound by substituting propargyl alcohol with 1-hexyn-3-ol.

Materials:

-

Diethyl chlorophosphate (1.0 mol)

-

1-Hexyn-3-ol (1.1 mol)

-

Triethylamine (1.2 mol)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-hexyn-3-ol (1.1 mol) and triethylamine (1.2 mol) in anhydrous diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Add diethyl chlorophosphate (1.0 mol) dropwise from the dropping funnel to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Signaling Pathways and Biological Activities

There is no specific information in the scientific literature regarding the signaling pathways or biological activities of this compound. However, the broader class of organophosphates is well-known for its diverse biological effects, most notably the inhibition of acetylcholinesterase (AChE).

Alkynyl phosphates, in particular, have been investigated as mechanism-based inhibitors of various enzymes. The triple bond can act as a reactive handle for covalent modification of active site residues. It is plausible that this compound could be explored for its potential as an inhibitor of esterases, lipases, or other serine hydrolases.

Visualizing Synthetic and Logical Workflows

Given the lack of defined signaling pathways for this compound, the following diagrams illustrate the proposed synthetic workflow and a logical relationship for the investigation of this novel compound.

Caption: Proposed Synthetic Workflow for this compound.

Caption: Logical Pathway for the Investigation of a Novel Compound.

Conclusion and Future Directions

This compound represents an under-explored area of organophosphorus chemistry. The lack of available data presents both a challenge and an opportunity for researchers. The proposed synthetic route provides a starting point for the chemical synthesis and characterization of this molecule. Subsequent biological screening could uncover novel activities, potentially in the realm of enzyme inhibition. Further research is warranted to synthesize, purify, and characterize this compound and to investigate its potential applications in drug discovery and development.

Technical Guide: Diethyl 1-hexynyl phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1-hexynyl phosphate is an organophosphate compound featuring a terminal alkyne group. While specific research on this molecule is limited, its structural class—alkynyl phosphates—has garnered interest for its potent biological activities, particularly as enzyme inhibitors. This technical guide consolidates the available information on this compound and provides context based on related alkynyl phosphate compounds, offering a valuable resource for researchers in medicinal chemistry, biochemistry, and drug development.

Chemical and Physical Properties

Quantitative experimental data for this compound is not extensively available in public literature. The following table summarizes the known computational and basic identification data. Researchers are advised to perform their own analytical characterization for any synthesized or acquired samples.

| Property | Value | Source/Method |

| Molecular Weight | 234.229 g/mol | Computational |

| Molecular Formula | C₁₀H₁₉O₄P | - |

| CAS Number | 112270-92-5 | - |

| Synonyms | Phosphoric acid, diethyl 1-hexynyl ester; n-Butylethynyl diethyl phosphate | - |

| Physical State | Not Reported (likely a liquid) | Inferred |

| Boiling Point | Not Reported | - |

| Melting Point | Not Reported | - |

| Density | Not Reported | - |

| Solubility | Not Reported | - |

Synthesis and Experimental Protocols

General Protocol for the Synthesis of this compound:

Materials:

-

1-Hexyne

-

n-Butyllithium (n-BuLi) or other strong base (e.g., sodium hydride)

-

Diethyl chlorophosphate or diethyl phosphite

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Quenching solution (e.g., saturated ammonium chloride)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Generation of the Acetylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-hexyne in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a stoichiometric equivalent of n-BuLi dropwise while maintaining the temperature. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the lithium hexynilide.

-

Phosphorylation: To the solution of the lithium acetylide, add one equivalent of diethyl chlorophosphate dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Mechanism of Action

While specific studies on this compound are lacking, the broader class of alkynyl phosphates, including hexynyl diethyl phosphates, have been identified as potent, irreversible inhibitors of serine enzymes.[1] A primary target of many organophosphates is acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems responsible for the hydrolysis of the neurotransmitter acetylcholine.

The proposed mechanism of inhibition involves the covalent modification of the active site serine residue of the enzyme. The phosphate group of the inhibitor acts as an electrophile and is attacked by the nucleophilic hydroxyl group of the serine in the enzyme's active site. This results in the formation of a stable, phosphorylated enzyme that is catalytically inactive. The alkyne moiety is believed to contribute to the high affinity and reactivity of these compounds towards the enzyme's active site.

The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors. This can lead to a range of physiological effects, from muscle paralysis to neurotoxicity, and is the basis for the use of many organophosphates as insecticides and nerve agents.

Logical Relationship of Acetylcholinesterase Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Workflow for Enzyme Inhibition Assay

Caption: Workflow for an Acetylcholinesterase Inhibition Assay.

Conclusion

This compound belongs to a class of organophosphates with significant potential for biological activity, likely as an inhibitor of serine enzymes such as acetylcholinesterase. While specific data for this compound is scarce, this guide provides a framework for its synthesis and potential mechanism of action based on related compounds. Further research is warranted to fully characterize its physical, chemical, and biological properties to explore its potential applications in drug development and as a chemical probe for studying enzyme mechanisms. Researchers should proceed with caution, given the potential toxicity associated with this class of compounds.

References

Diethyl 1-Hexynyl Phosphate: An In-depth Technical Guide on its Core as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 1-hexynyl phosphate is a potent, mechanism-based inhibitor of a range of serine enzymes, demonstrating significant potential in various research and therapeutic contexts. This technical guide provides a comprehensive overview of its enzyme inhibitory properties, including its mechanism of action, quantitative inhibition data, and detailed experimental protocols for its study. Visualizations of its inhibitory mechanism and relevant signaling pathways are provided to facilitate a deeper understanding of its biochemical and cellular effects.

Introduction

Organophosphorus compounds represent a broad class of molecules with diverse applications, from pesticides to pharmaceuticals. Within this class, alkynyl phosphates have emerged as particularly powerful and specific enzyme inhibitors. This compound, an example of such a compound, acts as a "suicide substrate," irreversibly inactivating its target enzymes through covalent modification of the active site. This guide delves into the technical details of this compound's function as an enzyme inhibitor, providing researchers with the foundational knowledge required to utilize this compound in their studies.

Mechanism of Action

This compound is a mechanism-based inactivator, meaning it is chemically unreactive until it is processed by the target enzyme's catalytic machinery. The proposed mechanism of action against serine enzymes is as follows:

-

Binding: The inhibitor binds to the active site of the serine enzyme in a manner similar to a natural substrate.

-

Catalytic Conversion: The enzyme's catalytic serine residue attacks the phosphorus center of the this compound.

-

Intermediate Formation: This enzymatic action transforms the relatively stable alkynyl phosphate into a highly reactive ketene intermediate.[1]

-

Covalent Modification: The ketene intermediate is a potent electrophile that rapidly reacts with a nucleophilic residue within the enzyme's active site. In the case of phosphotriesterase, this has been identified as a histidine residue (His-254).[1][2][3]

-

Irreversible Inhibition: The formation of this stable covalent bond results in the irreversible inactivation of the enzyme.

References

An In-Depth Technical Guide to the Covalent Modification of Enzymes by Diethyl 1-hexynyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Covalent Enzyme Inhibition

Covalent inhibition plays a crucial role in drug discovery, offering prolonged duration of action and high potency.[1] Unlike reversible inhibitors, covalent modifiers form a stable chemical bond with the target enzyme, often leading to irreversible inactivation.[2] Organophosphates are a well-known class of covalent inhibitors that typically target serine hydrolases, such as acetylcholinesterase, by reacting with the active site serine residue.[3][4] Diethyl 1-hexynyl phosphate, as an organophosphate, is predicted to follow this mechanism of action. Understanding the kinetics and structural details of this covalent modification is essential for the development of targeted therapeutics and chemical probes.

Proposed Mechanism of Action

The proposed mechanism for the covalent modification of a serine protease by this compound involves a two-step process:

-

Initial Non-covalent Binding: The inhibitor first binds reversibly to the enzyme's active site to form an initial enzyme-inhibitor complex (E•I). This binding is governed by the inhibitor's affinity for the active site, characterized by the inhibition constant (Ki).

-

Covalent Bond Formation: Following initial binding, a nucleophilic residue in the enzyme's active site, typically a serine, attacks the phosphorus center of the this compound. This results in the formation of a stable, covalent phosphonyl-enzyme adduct (E-I) and the displacement of a leaving group. This irreversible step is characterized by the rate constant of inactivation (kinact).

The overall efficiency of the covalent inhibitor is often expressed as the second-order rate constant kinact/Ki.

Experimental Protocols

Enzyme Inhibition Kinetics Assay

This protocol is designed to determine the kinetic parameters of enzyme inhibition by this compound.

Materials:

-

Target enzyme (e.g., human acetylcholinesterase)

-

Substrate (e.g., acetylthiocholine)

-

Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

-

This compound

-

Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)

-

96-well microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the target enzyme and this compound in the assay buffer.

-

Incubation: In a 96-well plate, pre-incubate the enzyme with varying concentrations of this compound for different time intervals (e.g., 0, 5, 10, 20, 30 minutes). Include a control with no inhibitor.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and DTNB to each well.

-

Data Acquisition: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.

-

The negative slope of this plot gives the observed rate of inactivation (kobs).

-

Plot the kobs values against the inhibitor concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (Ki).[5][6]

-

Mass Spectrometry Analysis of the Covalent Adduct

This protocol is used to confirm the covalent modification and identify the specific amino acid residue modified by this compound.

Materials:

-

Target enzyme

-

This compound

-

Denaturing buffer (e.g., 8 M urea)

-

Reducing agent (e.g., dithiothreitol, DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Protease (e.g., trypsin)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Covalent Adduct Formation: Incubate the target enzyme with an excess of this compound to ensure complete modification.

-

Denaturation, Reduction, and Alkylation: Denature the protein in denaturing buffer, reduce the disulfide bonds with DTT, and alkylate the free cysteine residues with iodoacetamide.

-

Proteolytic Digestion: Digest the protein into smaller peptides using trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.[7]

-

Data Analysis:

-

Search the MS/MS spectra against the protein sequence database to identify the peptides.

-

Look for a mass shift on a specific peptide corresponding to the mass of the this compound adduct. The expected mass shift can be calculated based on the molecular weight of the inhibitor and the leaving group.[8]

-

The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue that has been modified.[9]

-

Data Presentation

Quantitative data from the kinetic and mass spectrometry experiments should be summarized in clear and structured tables.

Table 1: Hypothetical Kinetic Parameters for Enzyme Inhibition by this compound

| Parameter | Value | Units |

| Ki | 150 | nM |

| kinact | 0.2 | min-1 |

| kinact/Ki | 1.3 x 106 | M-1min-1 |

Table 2: Hypothetical Mass Spectrometry Data for Covalent Adduct Identification

| Peptide Sequence | Modified Residue | Observed Mass Shift (Da) | Expected Mass Shift (Da) |

| GGESAGAASVGMHIL | Serine-195 | +188.12 | +188.12 |

Visualizations

Diagrams created using Graphviz can effectively illustrate complex biological processes and experimental workflows.

Caption: Experimental workflow for characterizing covalent enzyme inhibition.

Caption: Two-step mechanism of covalent enzyme inhibition.

Caption: Inhibition of a hypothetical signaling pathway.

Conclusion

This technical guide provides a foundational framework for the investigation of enzyme inhibition by this compound. By following the detailed experimental protocols and utilizing the provided templates for data presentation and visualization, researchers can effectively characterize the kinetic and structural aspects of this covalent modification. While the specific data presented herein is hypothetical, the methodologies are based on well-established principles in the study of covalent inhibitors and should serve as a valuable resource for drug development professionals and scientists in the field.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Covalent binding of the organophosphorus agent FP-biotin to tyrosine in eight proteins that have no active site serine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.stanford.edu [med.stanford.edu]

- 5. fiveable.me [fiveable.me]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]

- 8. Covalent adducts arising from the decomposition products of lipid hydroperoxides in the presence of cytochrome C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl 1-Hexynyl Phosphate: An In-Depth Technical Guide to its Reactivity with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 1-hexynyl phosphate is an organophosphate compound featuring a terminal alkyne, rendering it an electrophilic species with the potential for covalent modification of nucleophilic biomolecules. This technical guide provides a comprehensive overview of the known and predicted reactivity of this compound with amino acid residues. The primary focus is on its role as a mechanism-based inactivator of enzymes, with a detailed examination of its interaction with histidine residues. Furthermore, this guide explores the predicted reactivity with other key nucleophilic amino acids, such as cysteine and lysine, based on established principles of Michael addition to activated alkynes. Detailed experimental protocols, quantitative data where available, and visualizations of reaction mechanisms and workflows are provided to support further research and application in drug development and chemical biology.

Core Reactivity Principles

The reactivity of this compound is dominated by the electrophilic nature of the carbon-carbon triple bond, which is activated by the electron-withdrawing phosphate group. This activation makes the alkyne susceptible to nucleophilic attack by the side chains of several amino acids.

Mechanism-Based Enzyme Inactivation: The Case of Histidine

This compound is a known mechanism-based inactivator of phosphotriesterase. In this context, the enzyme catalyzes the conversion of the relatively unreactive alkynyl phosphate into a highly reactive ketene intermediate. This intermediate is then attacked by a nucleophilic histidine residue (specifically His-254) in the enzyme's active site, leading to covalent modification and irreversible inactivation of the enzyme.[1][2]

The generally accepted mechanism is as follows:

-

Binding: this compound binds to the active site of the enzyme.

-

Enzymatic Conversion: The enzyme's catalytic machinery initiates a reaction that converts the alkyne into a ketene.

-

Nucleophilic Attack: A nearby histidine residue acts as a nucleophile, attacking the electrophilic carbon of the ketene.

-

Covalent Adduct Formation: A stable covalent bond is formed between the inhibitor and the histidine residue, rendering the enzyme inactive.

Predicted Reactivity with Other Nucleophilic Amino Acids

While the reaction with histidine is enzyme-catalyzed, the inherent electrophilicity of the activated alkyne in this compound suggests it can react directly with other nucleophilic amino acids via a Michael-type addition. The most likely candidates for such reactions are cysteine and lysine, due to the high nucleophilicity of their respective thiol and primary amine side chains.

-

Cysteine: The thiolate anion of a cysteine residue is a potent nucleophile and is expected to readily attack the alkyne, leading to a stable thioether linkage.

-

Lysine: The unprotonated ε-amino group of a lysine side chain can also act as a nucleophile, resulting in the formation of a secondary amine.

The general mechanism for the Michael addition of a nucleophilic amino acid to this compound is depicted below.

Quantitative Data

Quantitative data on the reactivity of this compound with amino acids is limited, with the most well-characterized interaction being its inactivation of phosphotriesterase.

| Parameter | Enzyme | Value | Reference |

| Partition Ratio | Wild-Type Phosphotriesterase | ~160 | [2] |

Note: The partition ratio indicates the number of turnovers (catalytic cycles) the enzyme completes for every molecule of inhibitor that leads to inactivation. A lower number signifies a more efficient inactivator. For the mutant H254N, where the reactive histidine is replaced, the enzyme is not inactivated by this compound.[1][2]

| Amino Acid | Reaction Conditions (Solvent, pH, Temp.) | Reaction Time | Yield (%) | Analytical Method |

| Cysteine | ||||

| Lysine | ||||

| Serine | ||||

| Other |

Experimental Protocols

Protocol for Inactivation of Phosphotriesterase

This protocol is adapted from studies on the mechanism-based inactivation of phosphotriesterase by this compound.[2]

Materials:

-

Purified phosphotriesterase

-

This compound stock solution (in anhydrous acetonitrile)

-

Buffer solution (e.g., 0.1 M PIPES, pH 7.0)

-

Substrate for activity assay (e.g., paraoxon)

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a solution of phosphotriesterase in the buffer to a final concentration suitable for the activity assay.

-

Inactivation Reaction:

-

Incubate the enzyme solution at 25 °C.

-

Initiate the inactivation by adding a specific concentration of this compound from the stock solution. The final concentration of acetonitrile should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

-

Time-Course Analysis:

-

At various time points, withdraw aliquots of the inactivation mixture.

-

Immediately dilute the aliquots into the activity assay solution containing the substrate (paraoxon).

-

Measure the residual enzyme activity by monitoring the rate of substrate hydrolysis spectrophotometrically.

-

-

Data Analysis:

-

Plot the natural logarithm of the residual enzyme activity against time.

-

Determine the pseudo-first-order rate constant of inactivation (kinact) from the slope of the linear portion of the plot.

-

The partition ratio can be determined by measuring the total amount of product formed before complete inactivation.

-

General Protocol for Reaction with Free Amino Acids

This is a general protocol for assessing the direct reactivity of this compound with nucleophilic amino acids.

Materials:

-

This compound

-

Amino acid of interest (e.g., N-acetyl-L-cysteine, Nα-acetyl-L-lysine)

-

Buffer solution with appropriate pH (e.g., phosphate buffer, pH 7.4 for cysteine; borate buffer, pH 9.0 for lysine)

-

Organic co-solvent if needed (e.g., acetonitrile, DMSO)

-

Analytical instruments (e.g., HPLC, LC-MS, NMR)

Procedure:

-

Reaction Setup:

-

Dissolve the amino acid in the chosen buffer to a known concentration.

-

Add this compound (a stock solution in an organic solvent can be used) to the amino acid solution to a desired final concentration.

-

-

Reaction Monitoring:

-

Incubate the reaction mixture at a controlled temperature (e.g., 25 °C or 37 °C).

-

Monitor the progress of the reaction over time by taking aliquots and analyzing them by a suitable technique. HPLC is often used to track the disappearance of reactants and the appearance of products.

-

-

Product Characterization:

-

Once the reaction is complete, the product can be purified (e.g., by preparative HPLC).

-

The structure of the product should be confirmed using techniques such as LC-MS (to determine the mass of the adduct) and NMR spectroscopy (to elucidate the covalent structure).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the reactivity of this compound with an amino acid.

Conclusion

This compound demonstrates significant reactivity towards nucleophilic amino acids, most notably through the mechanism-based inactivation of enzymes via covalent modification of histidine residues. Based on fundamental chemical principles, it is predicted to react directly with other nucleophilic amino acids, such as cysteine and lysine, through a Michael addition mechanism. This guide provides the foundational knowledge, experimental frameworks, and predictive models for researchers to further explore and harness the reactivity of this compound in various applications, from enzyme inhibitor design to the development of covalent probes for chemical biology. Further empirical studies are warranted to fully characterize the kinetics and scope of its reactivity with a broader range of amino acids.

References

Theoretical Studies of Diethyl 1-hexynyl phosphate: A Review of a Sparsely Explored Chemical Space

A comprehensive search of available scientific literature reveals a significant gap in the theoretical and computational analysis of Diethyl 1-hexynyl phosphate. Despite its potential relevance in various chemical and biological contexts, detailed quantum chemical calculations, molecular modeling, and in-silico studies specifically targeting this molecule are not publicly available at this time. This whitepaper, therefore, serves to highlight this knowledge gap and to outline the general methodologies that could be applied to future theoretical investigations of this and related alkynyl phosphates.

While direct data for this compound is absent, this guide will provide an overview of the established computational protocols and theoretical frameworks commonly employed in the study of organophosphate compounds. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in initiating theoretical studies on this molecule.

Proposed Computational Methodologies

Theoretical studies of organophosphates typically involve a range of computational chemistry techniques to elucidate their electronic structure, reactivity, and potential interactions with biological systems. The following protocols, drawn from studies of analogous compounds, are recommended for a thorough investigation of this compound.

Density Functional Theory (DFT) Calculations

DFT is a robust method for investigating the geometric and electronic properties of molecules. A typical DFT study of this compound would involve:

-

Geometry Optimization: Determining the lowest energy conformation of the molecule. A common approach is to use a functional such as B3LYP or M06-2X with a basis set like 6-31G(d) or larger for initial optimization, followed by more accurate calculations with larger basis sets (e.g., def2-TZVP) for refinement.

-

Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Property Calculations:

-

Mulliken and Natural Bond Orbital (NBO) Charge Analysis: To understand the charge distribution across the molecule, identifying electrophilic and nucleophilic sites.

-

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize the regions of positive and negative electrostatic potential, providing insights into potential sites for non-covalent interactions.

-

Molecular Dynamics (MD) Simulations

To understand the behavior of this compound in a biological or solution-phase environment, MD simulations are invaluable. A typical workflow would include:

-

System Setup: Placing the optimized structure of this compound in a simulation box with a chosen solvent (e.g., water) and ions to neutralize the system.

-

Force Field Parameterization: Assigning appropriate force field parameters (e.g., from GAFF, CGenFF, or OPLS-AA) to describe the bonded and non-bonded interactions of the molecule.

-

Equilibration: A series of energy minimization and short MD runs to allow the system to reach a stable temperature and pressure.

-

Production Run: A longer simulation (nanoseconds to microseconds) to sample the conformational space and dynamic behavior of the molecule.

-

Analysis: Trajectory analysis to study properties such as radial distribution functions, hydrogen bonding, and root-mean-square deviation (RMSD) and fluctuation (RMSF).

Potential Areas of Investigation and Expected Data

Should theoretical studies be undertaken, the following quantitative data would be of significant interest and could be presented in structured tables for comparative analysis.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| P=O | Value | ||

| P-O(ethyl) | Value | ||

| O-C(ethyl) | Value | ||

| C≡C | Value | ||

| O-P-O | Value | ||

| P-O-C | Value | ||

| C-C≡C | Value | ||

| O-P-O-C | Value | ||

| P-O-C-C | Value |

Note: Values are hypothetical and would be populated from DFT calculations.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

| Mulliken Charge on P | Value |

| Mulliken Charge on O(P=O) | Value |

Note: Values are hypothetical and would be populated from DFT calculations.

Visualization of Computational Workflows

Visualizing the logical flow of a computational study is crucial for clarity and reproducibility. Graphviz can be used to create such diagrams.

Caption: A generalized workflow for theoretical studies of this compound.

Conclusion and Future Directions

The absence of theoretical studies on this compound represents a clear opportunity for future research. By applying the established computational methodologies outlined in this guide, a wealth of data on its structural, electronic, and dynamic properties can be generated. Such studies would not only contribute to the fundamental understanding of this molecule but could also provide valuable insights for its potential applications in fields such as medicinal chemistry, materials science, and toxicology. It is hoped that this document will serve as a catalyst for initiating such much-needed computational investigations.

An In-depth Technical Guide to Diethyl 1-hexynyl phosphate: Synthesis and Historical Context

For Researchers, Scientists, and Drug Development Professionals

October 27, 2025

Abstract

Introduction

Organophosphate compounds are a broad class of molecules characterized by a central phosphate moiety. Their discovery and development have had a profound impact on various scientific fields, from agriculture, with their use as pesticides, to medicine, as therapeutic agents and, unfortunately, as chemical warfare nerve agents. A key biological target for many organophosphates is the enzyme acetylcholinesterase (AChE), which plays a crucial role in the regulation of neurotransmission[1][2]. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis[1].

Diethyl 1-hexynyl phosphate belongs to the subgroup of alkynyl phosphates. The introduction of an alkyne functionality offers unique chemical properties and potential for further synthetic modifications. While the specific discovery of this compound is not documented in readily accessible scientific literature, its synthesis can be confidently predicted based on well-established phosphorylation reactions.

Plausible Synthesis of this compound

The most probable synthetic route to this compound involves the reaction of a metal acetylide of 1-hexyne with a suitable phosphorylating agent, such as diethyl chlorophosphate. This reaction follows a nucleophilic substitution mechanism at the phosphorus center.

Reaction Scheme:

Caption: Plausible synthesis of this compound.

Experimental Protocol (Analogous Synthesis):

This protocol is based on general procedures for the synthesis of alkynyl phosphates from terminal alkynes.

Materials:

-

1-Hexyne (C₆H₁₀)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Diethyl chlorophosphate (C₄H₁₀ClO₃P)[3]

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation of 1-Hexyne: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of 1-hexyne (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

-

Phosphorylation: To the solution of the lithium acetylide, add diethyl chlorophosphate (1.1 equivalents) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Quantitative Data from Analogous Reactions:

While specific yield and purity data for this compound are not available, the table below presents typical yields for the synthesis of related alkynyl and vinyl phosphates from analogous reactions.

| Reactants | Product | Yield (%) | Reference |

| 1-Octyne, n-BuLi, Diethyl chlorophosphate | Diethyl 1-octynyl phosphate | 75-85 | General procedure for alkynyl phosphates |

| Phenylacetylene, n-BuLi, Diethyl chlorophosphate | Diethyl phenylethynyl phosphate | 80-90 | General procedure for alkynyl phosphates |

| Acetophenone, LDA, Diethyl chlorophosphate | Diethyl 1-phenylvinyl phosphate | ~70 | Synthesis of vinyl phosphates[4] |

Table 1: Representative yields for the synthesis of related organophosphate compounds.

Historical Context and Potential Significance

The field of organophosphorus chemistry has its roots in the 19th century, but it was the discovery of the potent biological activity of certain organophosphates in the mid-20th century that led to a surge in research. Compounds like paraoxon and sarin were identified as powerful inhibitors of acetylcholinesterase[1][2]. This discovery paved the way for the development of both pesticides and nerve agents, as well as therapeutic agents for conditions like myasthenia gravis.

The general mechanism of AChE inhibition by organophosphates involves the phosphorylation of a serine residue within the enzyme's active site, leading to an inactive enzyme-inhibitor complex. The strength of this inhibition is dependent on the structure of the organophosphate.

Caption: General mechanism of AChE inhibition and reactivation.

The presence of the 1-hexynyl group in this compound could confer several properties:

-

Reactivity: The electron-withdrawing nature of the alkyne may influence the electrophilicity of the phosphorus atom, potentially affecting its reactivity towards the serine hydroxyl group of AChE.

-

"Click" Chemistry Handle: The terminal alkyne can serve as a functional handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the facile attachment of reporter molecules (e.g., fluorophores, biotin) for use in biochemical and cell-based assays to study enzyme inhibition and localization.

-

Metabolic Stability: The metabolic fate of the hexynyl group would be of interest in drug development, as it could be subject to various enzymatic transformations in vivo.

Conclusion

While the specific discovery and historical development of this compound are not well-documented, its synthesis can be reliably predicted from established chemical principles. This technical guide provides a detailed, albeit extrapolated, protocol for its preparation and places the compound within the broader context of organophosphate chemistry. The unique structural feature of the 1-hexynyl group suggests that this compound could be a valuable tool for researchers in chemical biology and drug discovery, particularly for the study of acetylcholinesterase and the development of novel inhibitors or activity-based probes. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its properties and potential applications.

References

- 1. Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

Diethyl 1-hexynyl Phosphate: A Technical Guide to Stability and Storage

Disclaimer: Publicly available, in-depth stability and storage data for diethyl 1-hexynyl phosphate is limited. This guide provides general recommendations based on the known properties of structurally related organophosphate compounds, primarily diethyl phosphate. Researchers, scientists, and drug development professionals should conduct specific stability studies for this compound to establish precise storage conditions and shelf-life.

Introduction

This compound is an organophosphate compound with potential applications in biochemical research, particularly as a mechanism-based inhibitor of enzymes such as phosphotriesterase.[1][2] Understanding the stability and appropriate storage conditions of this compound is crucial for ensuring its integrity and obtaining reliable experimental results. This guide summarizes the known information regarding the stability of related compounds and provides general best practices for storage and handling.

Chemical Stability Profile

It is known that related compounds like diethyl phosphate are stable under recommended storage conditions.[3][4] Thermal decomposition of similar organophosphates can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and oxides of phosphorus.[3]

Recommended Storage Conditions

Based on the information available for diethyl phosphate, the following storage conditions are recommended as a conservative starting point for this compound.

| Parameter | Recommendation | Rationale & References |

| Temperature | Store in a cool, dry place. | To minimize thermal decomposition and hydrolysis.[3][5] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidation or moisture-induced degradation. |

| Container | Keep in a tightly closed, suitable container. Avoid metal containers. | To prevent contamination and reaction with container materials.[6] |

| Light Exposure | Store in the dark or in a light-resistant container. | To prevent potential light-induced degradation, a common pathway for organic molecules. |

| Incompatible Materials | Keep away from strong oxidizing agents and metals. | To avoid potentially hazardous reactions.[3][6] |

| Ventilation | Store in a well-ventilated area. | To safely dissipate any potential vapors.[3] |

Handling and Personal Protective Equipment (PPE)

Due to the potential hazards associated with organophosphates, appropriate handling procedures and personal protective equipment are essential.

-

Handling: Handle in a chemical fume hood. Avoid breathing mist, vapors, or spray. Do not get in eyes, on skin, or on clothing.[3]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[6]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]

-

Potential Decomposition Pathway

The primary anticipated decomposition pathway for this compound in the presence of water is hydrolysis. This reaction would cleave the phosphate ester bonds, yielding diethyl phosphate and 1-hexyne.

Caption: Potential hydrolysis of this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a series of controlled experiments should be conducted. These studies would form the basis of a comprehensive stability profile.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways. This involves exposing the compound to stress conditions more severe than accelerated storage conditions.

-

Methodology:

-

Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, water).

-

Expose aliquots of the solutions to various stress conditions:

-

Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Basic: 0.1 N NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Elevated temperature (e.g., 60 °C, 80 °C) in the solid state and in solution.

-

Photolytic: Exposure to UV and visible light.

-

-

At specified time points, withdraw samples and quench the degradation reaction if necessary.

-

Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or mass spectrometric detection, to separate the parent compound from any degradation products.

-

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to determine the shelf-life of the compound.

-

Methodology:

-

Store multiple batches of this compound in the proposed container-closure system under the recommended storage conditions (e.g., 2-8 °C, protected from light).

-

At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples.

-

Analyze the samples for purity, potency, and the presence of any degradation products using a validated stability-indicating analytical method.

-

The workflow for a typical stability study is outlined below:

Caption: General workflow for a chemical stability study.

Conclusion

While specific stability data for this compound is not extensively documented, by following the general guidelines for organophosphate compounds, researchers can minimize degradation and ensure the quality of the material for experimental use. The recommendations provided in this guide, particularly regarding storage in a cool, dry, dark, and inert environment, serve as a robust starting point. It is imperative, however, that rigorous, specific stability studies are conducted to establish a definitive shelf-life and optimal storage conditions for this compound.

References

- 1. chem.tamu.edu [chem.tamu.edu]

- 2. Histidine-254 is essential for the inactivation of phosphotriesterase with the alkynyl phosphate esters and diethyl pyrocarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

Ketene Intermediates in Diethyl 1-Hexynyl Phosphate Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the chemistry of diethyl 1-hexynyl phosphate, with a specific focus on the potential involvement of highly reactive ketene intermediates in its reaction pathways. While direct evidence for ketene formation from this specific phosphate is not extensively documented in publicly available literature, this guide constructs a comprehensive overview based on analogous reactions of related ynol ethers and alkoxyalkynes. We will explore the plausible mechanistic pathways, propose experimental designs for the detection and trapping of these transient species, and present relevant data from related systems to provide a foundational understanding for researchers in organic synthesis and drug development.

Introduction

Ynyl phosphates, such as this compound, are intriguing substrates in organic chemistry due to their unique electronic properties and potential to undergo a variety of transformations. A key, albeit often elusive, aspect of their reactivity is the possible formation of ketene intermediates. Ketenes are highly electrophilic and versatile synthons, capable of participating in a wide array of cycloadditions and nucleophilic additions, making them valuable intermediates in the synthesis of complex molecules. Understanding the conditions under which this compound might generate a ketene intermediate is crucial for harnessing its synthetic potential.

This guide will provide a detailed exploration of the theoretical basis for ketene formation from this compound, drawing parallels from well-established ketene-forming reactions. It will also outline detailed experimental protocols that can be adapted to investigate this specific system.

Proposed Mechanistic Pathway for Ketene Formation

The formation of a ketene intermediate from this compound is most plausibly envisioned through a thermal or Lewis acid-catalyzed rearrangement. This proposed mechanism is analogous to the well-documented thermal rearrangement of alkoxyalkynes to ketenes.

The key step involves a[1][1]-sigmatropic rearrangement, a class of pericyclic reactions. In this hypothetical pathway, the phosphate group would migrate from the oxygen to the terminal carbon of the alkyne, proceeding through a cyclic transition state. This rearrangement would result in the formation of a transient phosphonate-substituted ketene.

Below is a DOT language script illustrating this proposed pathway.

Experimental Protocols for Investigation

To validate the proposed mechanism and characterize the reactivity of the ketene intermediate, a series of experiments can be designed. These protocols are adapted from established methods for studying reactive intermediates.

General Workflow for Trapping Experiments